molecular formula C13H22ClN3O3S2 B2902654 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351631-29-2

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2902654
CAS No.: 1351631-29-2
M. Wt: 367.91
InChI Key: ZYYUNAHZTQBFCC-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative and an appropriate leaving group.

    Attachment of the carboxamide group: The carboxamide group can be introduced through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and suitable solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer, inflammation, and neurological disorders.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

    Pharmaceutical Development: The compound can be explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) studies.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
  • 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide sulfate
  • 4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide phosphate

Uniqueness

4-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, piperazine moiety, and carboxamide group allows for versatile chemical modifications and potential interactions with various biological targets. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2.ClH/c1-11-9-12(20-10-11)13(17)14-3-4-15-5-7-16(8-6-15)21(2,18)19;/h9-10H,3-8H2,1-2H3,(H,14,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYUNAHZTQBFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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